1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol
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Overview
Description
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is a complex organic compound with the molecular formula C19H17Cl2NO2 It is characterized by the presence of a naphthol group, a dichlorohydroxybenzyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde, methylamine, and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthols.
Scientific Research Applications
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine: Similar structure but with a methoxyethyl group instead of a naphthol group.
3,5-Dichloro-2-hydroxybenzylamine: Lacks the naphthol group and has a simpler structure.
Uniqueness
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is unique due to the presence of both the naphthol and dichlorohydroxybenzyl groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest.
Properties
CAS No. |
3591-94-4 |
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Molecular Formula |
C19H17Cl2NO2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17Cl2NO2/c1-22(10-13-8-14(20)9-17(21)19(13)24)11-16-15-5-3-2-4-12(15)6-7-18(16)23/h2-9,23-24H,10-11H2,1H3 |
InChI Key |
FBHWANHQHCXNOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Cl)Cl)O)CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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